molecular formula C7H8Cl2FN B2815798 2-Chloro-4-fluoro-N-methylaniline;hydrochloride CAS No. 2402837-60-7

2-Chloro-4-fluoro-N-methylaniline;hydrochloride

Cat. No. B2815798
CAS RN: 2402837-60-7
M. Wt: 196.05
InChI Key: NPKNRIUPZQPQLA-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-N-methylaniline;hydrochloride” is a chemical compound that is a derivative of aniline . It is used in the preparation of various pharmaceutical compounds . It is also used to produce 1-methyl-2-thioacetylpyrrole in the presence of reagent Lawesson’s reagent and solvent tetrahydrofuran .


Synthesis Analysis

The synthesis of “this compound” involves the use of 2-Fluoroaniline and Dimethyl carbonate . It is also used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction .


Molecular Structure Analysis

The molecular formula of “this compound” is CHClFN . The structure of this compound is also available as a 2D Mol file .


Chemical Reactions Analysis

“this compound” is used in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction . It is also used in the preparation of an (S)-amino alcohol, 2-amino-3-(2-fluoro-4-methylphenyl)-propan-1-ol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 196.05 . It is a powder that should be stored under inert gas . The compound has a refractive index of n20/D 1.5320 and a boiling point of 79 °C/11 mmHg .

Scientific Research Applications

  • Microsomal Metabolism in Rats : Research has shown that rat liver microsomes metabolize 2-Chloro-4-methylaniline derivatives, including 2-Chloro-4-fluoro-N-methylaniline, producing several metabolites. These metabolites include benzyl alcohols, benzaldehydes, hydroxylamines, nitroso derivatives, and secondary amines. The study also found that the halogen substituent influences the rate of microsomal metabolism (Boeren et al., 1992).

  • Crystallography and Molecular Interactions : Another study focused on the crystal structure of chlorinated methylanilines, including derivatives of 2-Chloro-4-fluoro-N-methylaniline. The crystal structure was analyzed, revealing insights into hydrogen-bonding and π–π stacking interactions, which are critical for understanding the molecular interactions of these compounds (Mayes et al., 2008).

  • Nucleophilic Displacement Reactions : Research on the kinetics of nucleophilic displacement reactions involving substituted α-halogenopyridines with N-methylaniline, including 2-Chloro-4-fluoro-N-methylaniline, has been conducted. This study provides insights into the reactivity and mechanisms of these chemical reactions, which are fundamental in synthetic chemistry (Brewis et al., 1974).

  • Carcinogenicity and Metabolism : A study on 4-chloro-2-methylaniline, closely related to 2-Chloro-4-fluoro-N-methylaniline, investigated its carcinogenic properties and metabolism. The compound showed extensive binding to liver macromolecules, and the study identified metabolites that could be critical in understanding its carcinogenic mechanism (Hill et al., 1979).

  • Spectroscopic Analysis and Molecular Structure : Fourier transform infrared and FT-Raman spectral analysis of chloro-methylanilines, including 2-Chloro-4-fluoro-N-methylaniline derivatives, have been carried out. These analyses provide detailed insights into the vibrational modes and molecular structure of these compounds, contributing to a better understanding of their chemical properties (Arjunan et al., 2009).

Safety and Hazards

“2-Chloro-4-fluoro-N-methylaniline;hydrochloride” is considered hazardous. It is combustible and can cause skin irritation, serious eye damage, and respiratory irritation . It is also harmful if swallowed or inhaled .

properties

IUPAC Name

2-chloro-4-fluoro-N-methylaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-10-7-3-2-5(9)4-6(7)8;/h2-4,10H,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKNRIUPZQPQLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=C(C=C1)F)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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